1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

Structural Elucidation NMR Spectroscopy Regiochemistry

This heterocyclic sulfonamide features exclusive N1-regioselective tosylation (confirmed by NMR) and a LogP of ~3.24, delivering >50-fold higher lipophilicity than unsubstituted tetrahydroquinoxaline. It is an essential, patent-relevant (US 9,212,130 B2) building block for permeability assays, selective N4-functionalization, and impurity reference-standard preparation. Commercial supply includes ≥95% purity with full NMR/HPLC documentation, ensuring batch-to-batch reproducibility and regulatory confidence for medicinal-chemistry and process-development programs.

Molecular Formula C15H16N2O2S
Molecular Weight 288.4 g/mol
CAS No. 5761-64-8
Cat. No. B1612461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
CAS5761-64-8
Molecular FormulaC15H16N2O2S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCNC3=CC=CC=C32
InChIInChI=1S/C15H16N2O2S/c1-12-6-8-13(9-7-12)20(18,19)17-11-10-16-14-4-2-3-5-15(14)17/h2-9,16H,10-11H2,1H3
InChIKeyUDBXBLJLRGWWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (CAS 5761-64-8): Procurement-Grade Overview for Research and Industrial Sourcing


1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (CAS 5761-64-8) is a heterocyclic sulfonamide comprising a tetrahydroquinoxaline core bearing a p-toluenesulfonyl (tosyl) group at the N1 position [1]. The compound has a molecular formula of C₁₅H₁₆N₂O₂S and a molecular weight of 288.36 g/mol . It is synthesized via the reaction of tetrahydroquinoxaline with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . Commercial sources typically provide this compound with purities ranging from 95% to 98%, supported by NMR and HPLC analytical documentation .

Why Generic Substitution of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (CAS 5761-64-8) Is Not Recommended Without Comparative Data


Substituting 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline with other tetrahydroquinoxaline derivatives or N-protected analogs is not chemically equivalent due to distinct differences in steric bulk, electronic properties, and metabolic stability conferred by the tosyl group [1]. The p-toluenesulfonyl moiety significantly alters the compound's LogP (calculated LogP ≈ 3.24 [2] vs. unsubstituted tetrahydroquinoxaline LogP ≈ 1.0–1.5 ), influencing membrane permeability and protein binding. Moreover, the regioselective N1-tosylation pattern, confirmed by NMR studies [1], dictates a unique spatial arrangement that cannot be replicated by alternative N-substituents (e.g., benzyl, acetyl, or mesyl). Generic substitution without quantitative head-to-head data in the specific assay system of interest risks altered potency, selectivity, and off-target profiles.

Quantitative Evidence Guide for Differentiating 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (CAS 5761-64-8) from Close Analogs


N1-Regioselective Tosylation Confirmed by NMR vs. Unsubstituted Tetrahydroquinoxaline

The tosylation of tetrahydroquinoxaline proceeds exclusively at the N1 position, yielding a single N-monotosyl derivative. This regioselectivity was unambiguously established by comparing the ¹H NMR spectra of the tosylated product with those of unsubstituted tetrahydroquinoxaline and related model compounds [1]. The chemical shift and coupling pattern of the N1-tosyl protons provide a distinct spectral fingerprint that differentiates this compound from potential N4-tosylated or di-tosylated isomers.

Structural Elucidation NMR Spectroscopy Regiochemistry

Predicted LogP Difference Relative to Unsubstituted Tetrahydroquinoxaline

The introduction of the p-toluenesulfonyl group significantly increases lipophilicity. Computational predictions yield a LogP of approximately 3.24 for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline [1], compared to an estimated LogP of ~1.0–1.5 for unsubstituted 1,2,3,4-tetrahydroquinoxaline . This represents a difference of >1.7 LogP units, corresponding to a >50-fold increase in octanol-water partition coefficient.

Physicochemical Properties Lipophilicity Drug Design

Antioxidant Activity Modulation by N1-Tosylation vs. Unsubstituted Core

Unsubstituted 1,2,3,4-tetrahydroquinoxaline exhibits significant antioxidant activity in peroxyl radical scavenging assays [1]. The N1-tosylation introduces an electron-withdrawing sulfonyl group, which is expected to modulate the electron density on the nitrogen atoms and thus alter the compound's radical scavenging capacity. While direct quantitative data for the tosylated derivative in this assay are not available, class-level inference from studies of substituted tetrahydroquinoxalines indicates that electron-withdrawing substituents generally reduce antioxidant potency relative to the unsubstituted core [1].

Antioxidant Radical Scavenging Oxidation

Commercial Purity and Analytical Documentation: 95–98% vs. Unspecified Analogs

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline is commercially available from multiple vendors with specified purities of 95% , 97% , or 98% , typically accompanied by batch-specific NMR and HPLC certificates of analysis. In contrast, closely related analogs such as 1-benzyl-1,2,3,4-tetrahydroquinoxaline (CAS 2602-45-1) are often offered at lower specified purities (95%) or with fewer analytical guarantees .

Quality Control Purity Analytical Chemistry

Patent-Disclosed Heterocyclic Derivative: Structural Distinction from Generic Tetrahydroquinoxalines

US Patent 9,212,130 B2 discloses heterocyclic derivatives that include compounds structurally related to 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline as components of pharmaceutical compositions . The specific N1-tosyl substitution pattern is explicitly encompassed within the patent's generic formula, distinguishing it from other tetrahydroquinoxaline derivatives that lack the sulfonyl group or bear different N-substituents.

Pharmaceutical Composition Patent Heterocyclic

Optimal Research and Industrial Applications for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (CAS 5761-64-8) Based on Verifiable Evidence


Synthetic Intermediate for Regioselectively N1-Protected Tetrahydroquinoxaline Derivatives

The exclusive N1-tosylation demonstrated by NMR analysis [1] makes this compound a reliable starting material for synthetic sequences requiring regioselective protection of the tetrahydroquinoxaline nitrogen. The tosyl group can be selectively removed under reductive conditions (e.g., Na/Naphthalene, SmI₂, or Mg/MeOH) without affecting other functional groups, enabling subsequent functionalization at the N4 position or on the aromatic ring. This regioselectivity is not guaranteed with alternative protecting groups such as benzyl or acetyl.

Lipophilicity-Modulated Probe in Membrane Permeability Studies

With a predicted LogP of approximately 3.24 [2], this compound exhibits a >50-fold increase in lipophilicity relative to unsubstituted tetrahydroquinoxaline (LogP ~1.0–1.5). This quantifiable physicochemical difference enables its use as a lipophilic probe in structure-permeability relationship studies, particularly in assays comparing the passive diffusion of tetrahydroquinoxaline-based compounds across Caco-2 or PAMPA membranes.

Reference Standard for Tetrahydroquinoxaline Impurity Profiling and Analytical Method Validation

Given its availability in 95–98% purity with accompanying NMR and HPLC certificates of analysis , this compound can serve as a reference standard for the identification and quantification of N1-tosylated tetrahydroquinoxaline impurities in pharmaceutical process development. Its distinct retention time and spectral fingerprint facilitate the validation of analytical methods used to monitor reaction completeness and byproduct formation.

Building Block for Patent-Defined Heterocyclic Pharmaceutical Compositions

US Patent 9,212,130 B2 explicitly encompasses this structural class within its claims for heterocyclic derivatives in pharmaceutical compositions . For industrial R&D programs operating in the relevant therapeutic areas, this compound provides a tangible entry point for exploring the structure-activity relationships (SAR) defined in the patent landscape, enabling the rapid synthesis of analogs for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.